4-Methyl-2-piperazin-1-yl-quinoline

Description

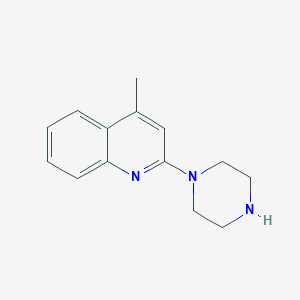

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRABWZMGNEZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344673 | |

| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50693-78-2 | |

| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for 4-Methyl-2-piperazin-1-yl-quinoline

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-piperazin-1-yl-quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyl-2-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] Its synthesis is a critical step in the development of novel drug candidates. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore both classical and modern synthetic approaches, namely Nucleophilic Aromatic Substitution (S_NAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination, offering field-proven insights to guide researchers in their experimental design and execution.

Introduction and Retrosynthetic Analysis

This compound is a heterocyclic compound featuring a quinoline nucleus substituted with a methyl group at the C4 position and a piperazine ring at the C2 position.[4] The quinoline and piperazine moieties are well-established pharmacophores, and their combination in a single molecular entity often leads to compounds with enhanced biological activity.[1][5]

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, both centered on the formation of the C2-N bond between the quinoline core and the piperazine ring. This leads to two main synthetic strategies starting from a common precursor, 2-chloro-4-methylquinoline, and piperazine.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 2-Chloro-4-methylquinoline

Both primary pathways rely on the availability of 2-chloro-4-methylquinoline. This precursor is typically synthesized via a two-step process: quinoline ring formation followed by chlorination.

Step 1: Combes Quinoline Synthesis

The Combes synthesis provides a straightforward method for constructing the 4-methylquinoline core from aniline and acetylacetone (2,4-pentanedione) under acidic conditions.

-

Mechanism: The reaction proceeds via the formation of a β-amino-α,β-unsaturated ketone (an enaminone) intermediate from the condensation of aniline and acetylacetone. Subsequent acid-catalyzed cyclization and dehydration yield the aromatic quinoline ring.

Step 2: Chlorination of 2-Hydroxy-4-methylquinoline

The initial product of the Combes synthesis is 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one). This intermediate is then converted to the desired 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Mechanism: The hydroxyl group of the quinolinone tautomer is converted into a better leaving group by POCl₃, which is then displaced by a chloride ion.

Caption: Workflow for the synthesis of the 2-chloro-4-methylquinoline precursor.

Pathway I: Nucleophilic Aromatic Substitution (S_NAr)

This classical method is the most direct approach for coupling piperazine to the quinoline core. It relies on the inherent electrophilicity of the C2 position of the quinoline ring, which is enhanced by the ring nitrogen atom.[6]

Principle and Mechanistic Insight

The S_NAr reaction proceeds through a two-step addition-elimination mechanism.[7] The nucleophilic nitrogen of piperazine attacks the electron-deficient C2 carbon of 2-chloro-4-methylquinoline, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.

-

Causality Behind Experimental Choices: The reaction is often performed at elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring in the intermediate step.[8] Using an excess of piperazine is common practice; it serves as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can be used.[5] High-boiling point, polar aprotic solvents like DMSO or DMF are often chosen to ensure solubility of the reactants and to facilitate the reaction at high temperatures.

Caption: Reaction scheme for the S_NAr pathway.

Experimental Protocol: S_NAr

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylquinoline (1.0 eq.).

-

Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq.) followed by a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into ice-water to precipitate the product.

-

Extraction: If necessary, make the aqueous solution basic with NaOH and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative that utilizes a palladium catalyst to form the C-N bond.[9] This cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to traditional methods.[9][10]

Principle and Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-4-methylquinoline to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: Piperazine coordinates to the palladium center. A base then deprotonates the coordinated piperazine to form a palladium-amido complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.

-

Causality Behind Experimental Choices: The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the oxidative addition and, most importantly, facilitate the difficult reductive elimination step, preventing side reactions like beta-hydride elimination.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine in the catalytic cycle without competing as a nucleophile. Anhydrous, deoxygenated solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reagent Addition: Add 2-chloro-4-methylquinoline (1.0 eq.) and piperazine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.

Comparative Analysis of Synthetic Pathways

The choice between S_NAr and Buchwald-Hartwig amination depends on several factors, including substrate complexity, desired yield, and available laboratory resources.

| Feature | Nucleophilic Aromatic Substitution (S_NAr) | Buchwald-Hartwig Amination |

| Conditions | Harsh (high temp., often >100°C) | Milder (moderate temp., 80-110°C) |

| Catalyst | None required (typically) | Palladium catalyst and phosphine ligand required |

| Base | Excess amine or inorganic base (K₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu) |

| Scope | Limited by electronics of the quinoline ring | Broader; less sensitive to ring electronics |

| Functional Groups | Less tolerant to sensitive functional groups | High tolerance for a wide range of groups |

| Cost & Simplicity | Lower cost, simpler setup | Higher cost (catalyst/ligand), requires inert atmosphere |

| Scalability | Generally straightforward to scale up | Can be challenging due to catalyst cost and sensitivity |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Nucleophilic Aromatic Substitution pathway offers a direct, catalyst-free, and cost-effective method, making it suitable for large-scale production where the substrate is sufficiently reactive. In contrast, the Palladium-Catalyzed Buchwald-Hartwig Amination provides a more versatile and modern approach, offering milder conditions and exceptional functional group tolerance, which is invaluable for the synthesis of complex analogues in a drug discovery setting. The selection of the optimal pathway requires a careful evaluation of the specific research goals, substrate scope, and economic considerations. Both methodologies are powerful tools in the arsenal of the medicinal chemist for accessing this important heterocyclic scaffold.

References

-

Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved from [Link]

-

Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

-

Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (2016). PubMed Central, NIH. Retrieved from [Link]

-

Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (2014). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved from [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). NIH. Retrieved from [Link]

-

Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. (2020). RSC Publishing. Retrieved from [Link]

-

Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1H)-one. (2022). Justia Patents. Retrieved from [Link]

- Piperazinyl derivatives of quinoline carboxylic acids. (1979). Google Patents.

- Process for the synthesis of quinoline derivatives. (2007). Google Patents.

- Process for the preparation of quinoline derivatives. (2005). Google Patents.

- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). ResearchGate. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. Retrieved from [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2008). NIH. Retrieved from [Link]

- A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. (2025). Benchchem. Retrieved from https://www.benchchem.com/application-notes/synthesis-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1988). ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H17N3 | CID 598754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. US4146719A - Piperazinyl derivatives of quinoline carboxylic acids - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(1-piperazinyl)quinoline (CAS Number: 50693-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(1-piperazinyl)quinoline, identified by the CAS number 50693-78-2, is a quinoline derivative featuring a piperazine moiety at the 2-position and a methyl group at the 4-position. Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The incorporation of a piperazine ring can influence the molecule's solubility and its interactions with biological targets.[1] This technical guide provides a comprehensive overview of the available physicochemical data for 4-methyl-2-(1-piperazinyl)quinoline, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name, 4-methyl-2-(1-piperazinyl)quinoline, and its unique CAS registry number, 50693-78-2.[2] Its molecular formula is C₁₄H₁₇N₃, with a corresponding molecular weight of approximately 227.31 g/mol .[2]

Caption: Chemical structure of 4-methyl-2-(1-piperazinyl)quinoline.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₃ | [2] |

| Molecular Weight | 227.31 g/mol | [2] |

| Physical State | Solid Chunks (Appearance not specified) | |

| Melting Point | Not available | |

| Boiling Point | 432 °C | [3][4] |

| Density | 1.128 g/cm³ | [3][4] |

| Solubility | 33.3 µg/mL (at pH 7.4) | |

| Flash Point | 215 °C | [2][4] |

| IUPAC Name | 4-methyl-2-(1-piperazinyl)quinoline | |

| Synonyms | 4-methyl-2-piperazin-1-yl-quinoline, 4-methyl-2-(1-piperazinyl)quinoline | [2][4] |

Experimental Protocols for Physicochemical Property Determination

The determination of accurate physicochemical data is paramount for the successful development and application of any chemical entity. Below are detailed, field-proven methodologies for the key experimental parameters.

Melting Point Determination

While an experimental melting point for this specific compound is not documented in the reviewed literature, the following capillary method is a standard and reliable technique for its determination. The melting point provides a crucial indication of a compound's purity, with pure crystalline solids typically exhibiting a sharp melting range.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Step-by-Step Protocol:

-

Sample Preparation : Ensure the solid sample of 4-methyl-2-(1-piperazinyl)quinoline is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point. The dried sample should be finely powdered to ensure uniform packing and heat transfer.

-

Capillary Tube Packing : A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup : The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation : The apparatus is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting point. For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

Data Recording : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Solubility Determination

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The reported solubility of 4-methyl-2-(1-piperazinyl)quinoline is 33.3 µg/mL at a physiological pH of 7.4. A common method to determine solubility is the shake-flask method, which is considered the gold standard for its reliability.

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation of a Saturated Solution : An excess amount of solid 4-methyl-2-(1-piperazinyl)quinoline is added to a known volume of the solvent (e.g., a buffer solution at pH 7.4) in a sealed flask.

-

Equilibration : The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. This is often achieved by filtration or centrifugation.

-

Concentration Analysis : The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Reporting : The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.

Safety and Handling

Based on the available safety data, 4-methyl-2-(1-piperazinyl)quinoline is classified as an irritant.[2] The following hazard and precautionary statements have been associated with this compound:

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative that this compound is handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn at all times. In case of exposure, the affected area should be rinsed immediately with copious amounts of water, and medical attention should be sought.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for 4-methyl-2-(1-piperazinyl)quinoline (CAS 50693-78-2). While key parameters such as boiling point, density, solubility, and flash point have been documented, the absence of an experimental melting point highlights an area for future experimental characterization. The provided protocols offer a robust framework for the determination of these critical properties, ensuring data integrity and reproducibility. For researchers and drug development professionals, a thorough understanding of these physicochemical characteristics is fundamental to advancing the potential applications of this quinoline derivative.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (2021). experiment (1) determination of melting points.

- Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.

- Clarion University. (n.d.). Determination of Melting Point.

- Unknown. (n.d.). Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- Sigma-Aldrich. (n.d.). This compound | 50693-78-2.

- Alloprof. (n.d.). Measuring Solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- CymitQuimica. (n.d.). CAS 50693-78-2: 4-Methyl-2-(1-piperazinyl)quinoline.

- Biosynth. (n.d.). Buy 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (EVT ....

- Chemchart. (n.d.). Chemical Safety, Models, Suppliers, Regulation, and Patents.

- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Merck. (n.d.). This compound | 50693-78-2.

- Sigma-Aldrich. (n.d.). This compound | 50693-78-2.

- Hoffman Fine Chemicals. (n.d.). 50693-78-2 | 4-Methyl-2-(piperazin-1-yl)quinoline.

- PubChem. (n.d.). This compound | C14H17N3 | CID 598754.

- PubChem. (n.d.). This compound | C14H17N3 | CID 598754.

- AK Scientific, Inc. (n.d.). Safety Data Sheet.

- abcr Gute Chemie. (n.d.). AB388103 | CAS 1071545-91-9.

- Chemsrc. (2025). 2-Chloro-4-methylquinoline | CAS#:634-47-9.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- LookChem. (n.d.). Cas 27914-73-4,4-Acetoxy-benzoylchloride.

- Semantic Scholar. (n.d.). A single-quantum methyl 13C-relaxation dispersion experiment with improved sensitivity.

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Quinoline-Piperazine Hybrids

Abstract

The strategic amalgamation of quinoline and piperazine scaffolds has given rise to a versatile class of hybrid molecules with a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the current understanding of quinoline-piperazine hybrids, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. By delving into the mechanistic underpinnings of their actions, presenting a curated collection of quantitative data, and providing detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. The guide is designed to not only inform but also to empower the scientific community to further investigate and harness the therapeutic potential of this promising chemical space.

Introduction: The Power of the Hybrid Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. Its rigid, planar structure allows for effective interaction with various biological targets. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a common linker in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability, and to provide a flexible yet constrained connection between different pharmacophoric elements.

The hybridization of these two moieties creates a molecular architecture that can simultaneously engage with multiple biological targets or present a unique three-dimensional arrangement for enhanced binding affinity and selectivity. This guide will dissect the multifaceted biological activities of these hybrids, offering insights into their mechanisms of action and providing the practical tools necessary for their evaluation.

Anticancer Activities: A Multi-pronged Assault on Malignancy

Quinoline-piperazine hybrids have emerged as a significant class of anticancer agents, exhibiting efficacy through diverse mechanisms of action.[1][2] Their ability to target key cellular processes involved in cancer progression makes them compelling candidates for further development.

Mechanism of Action

A primary mechanism through which quinoline-piperazine hybrids exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6] By blocking the ATP-binding site of VEGFR-2, these hybrids can inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis.[7][8]

Caption: Disruption of microtubule dynamics by quinoline-piperazine hybrids.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-piperazine hybrids against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | Lung Cancer | 43.1 | |

| 10g | Breast Cancer | 59.1 | |

| 6a | Triple-Negative Breast Cancer (MDA-MB-231) | 1.415 ± 0.16 | |

| 6g | Triple-Negative Breast Cancer (MDA-MB-231) | 1.484 ± 0.13 | |

| 23 | Breast Cancer (MDA-MB-468) | ~1.00 (GI50) | |

| 25 | Non-Small Cell Lung Cancer (HOP-92) | ~1.35 (GI50) | |

| 4g | Breast Cancer (MCF-7) | 3.02 ± 0.63 | |

| 22 | Breast Cancer (MCF-7) | 0.227 | |

| 22 | Cervical Cancer (HeLa) | 0.136 | |

| 22 | Colon Cancer (DLD1) | 1.277 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well flat-bottom sterile culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline-piperazine hybrid compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline-piperazine hybrid compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Inhibition of bacterial DNA gyrase by quinoline-piperazine hybrids.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-piperazine hybrids against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 10g | Staphylococcus aureus | 0.03 | |

| [9] | 10g | Moraxella catarrhalis | 0.06 |

| [9] | 11e | Moraxella catarrhalis | 0.03 |

| [9] | 10f | Moraxella catarrhalis | 1 |

| [9] | 7b | Staphylococcus aureus | 2 |

| [10] | 7b | Klebsiella pneumoniae | 50 |

| [10] | 7h | Staphylococcus aureus | 20 |

| [10] | 6F | Escherichia coli | 62.5 |

| [1] | 6I | Escherichia coli | 62.5 |

| [1] | VII | MRSA | 0.0002 |

| [11] |

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial culture in logarithmic growth phase

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the quinoline-piperazine hybrid

-

Sterile forceps or disk dispenser

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

-

-

Disk Application:

-

Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the inoculated agar.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

-

-

Interpretation:

-

Compare the measured zone diameters to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

-

Experimental Workflow: Agar Disk Diffusion

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Antiviral Activities: A New Frontier in Viral Inhibition

The development of broad-spectrum antiviral agents is a critical global health priority. Quinoline-piperazine hybrids have shown promise against a variety of viruses, including influenza A virus and SARS-CoV-2.

#[12][13]### 4.1. Mechanism of Action: Inhibition of Viral Replication

The antiviral activity of quinoline-piperazine hybrids can be attributed to their ability to interfere with various stages of the viral life cycle. For instance, against influenza A virus, some compounds have been shown to inhibit viral RNA transcription and replication within the host cell nucleus. Th[13]is prevents the synthesis of new viral components and halts the propagation of the infection.

Signaling Pathway: Influenza A Virus Replication Cycle and Inhibition

Caption: Inhibition of the influenza A virus replication cycle by quinoline-piperazine hybrids.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected quinoline-piperazine hybrids, expressed as EC50 or IC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound ID | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| 9b | Influenza A Virus | - | 0.88 - 6.33 (IC50) | |

| [13] | 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A Virus | - | 0.88 - 4.92 (IC50) |

| [13] | Jun13296 | SARS-CoV-2 PLpro | - | 0.1 (EC50) |

| [12] | Jun13308 | SARS-CoV-2 PLpro | - | 0.5 (EC50) |

| [12] | QL47 (267) | Dengue Virus 2 | - | 0.343 (IC50) |

| [14] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Confluent monolayer of susceptible host cells in 6- or 12-well plates

-

Virus stock of known titer

-

Quinoline-piperazine hybrid compounds

-

Serum-free medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative (e.g., 10% formalin)

Procedure:

-

Cell Preparation:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

-

Virus Adsorption:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and infect the monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for virus adsorption.

-

-

Compound Treatment and Overlay:

-

Prepare serial dilutions of the quinoline-piperazine hybrid in the overlay medium.

-

After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the compound. Include a virus control (no compound) and a cell control (no virus).

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization:

-

After incubation, fix the cells with the fixative solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Gently wash the plates with water and allow them to air dry. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the plaque reduction assay to evaluate antiviral activity.

Neuroprotective Activities: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Quinoline-piperazine hybrids have emerged as promising neuroprotective agents due to their multi-target-directed ligand (MTDL) nature.

#[15][16][17]### 5.1. Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of these hybrids are often attributed to their ability to simultaneously address multiple pathological hallmarks of neurodegenerative diseases.

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and a deficit in the neurotransmitter acetylcholine are key pathological features. Some quinoline-piperazine hybrids act as cholinesterase inhibitors, increasing the levels of acetylcholine in the synaptic cleft. Fu[15][18]rthermore, they can interfere with the aggregation of Aβ peptides, a process that is thought to be a primary driver of neurotoxicity.

[16]*

Mechanism: Alzheimer's Disease Pathogenesis and Intervention

Caption: A generalized workflow for the synthesis of quinoline-piperazine hybrids.

Conclusion and Future Perspectives

The quinoline-piperazine hybrid scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The evidence presented in this guide underscores their potential in oncology, infectious diseases, and neurodegenerative disorders. The multi-target nature of many of these compounds offers a significant advantage in treating complex diseases with multifactorial pathologies.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the quinoline and piperazine cores will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these hybrids will facilitate rational drug design and the identification of biomarkers for patient stratification.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the therapeutic index of these compounds by improving their solubility, stability, and targeted delivery to the site of action.

References

-

Al-Ghorbani, M., et al. (2025). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules. [Link]

-

Al-Warhi, T., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Scientific Reports. [Link]

-

Bhatt, H., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

-

Cárdenas-Chávez, L. M., et al. (2025). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Pharmaceuticals. [Link]

-

Dhongade, A. B., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. Journal of the Iranian Chemical Society. [Link]

-

El-Sayed, N. N. E., et al. (2024). Chemical structure of antibacterial piperazinyl-quinoline hybrid... ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI. [Link]

-

Hsieh, C.-Y., et al. (2025). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. ResearchGate. [Link]

-

Ismail, M. M., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Biomolecular Structure and Dynamics. [Link]

-

Kandeel, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

-

Kummari, M., et al. (2022). General synthesis approach of novel piperazine, and piperidine... ResearchGate. [Link]

-

Mohamed, S. K., et al. (2022). Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). ResearchGate. [Link]

-

Wang, J., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hsieh, C.-Y., et al. (2025). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Nature Communications. [Link]

-

Brum, E. J. D., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

-

Patel, K., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. Molecular Diversity. [Link]

-

Li, W., et al. (2022). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. RSC Advances. [Link]

-

Kumar, A., et al. (2021). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega. [Link]

-

Al-Ostath, A., et al. (2023). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2022). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules. [Link]

-

Bán, D., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]

-

Brum, E. J. D., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PubMed. [Link]

-

Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Identification of an activity that inhibits tubulin polymerization in... ResearchGate. [Link]

-

Patel, K., et al. (2024). Unveiling Piperazine-Quinoline Hybrids as Potential Multi-Target Directed Anti- Alzheimer's Agents: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

-

Srairi-Abid, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]

-

Chen, Y.-T., et al. (2022). Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. bioRxiv. [Link]

-

Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Chen, Y.-T., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry. [Link]

-

George, C., et al. (2022). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. [Link]

-

Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Vaidya, A., et al. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. [Link]

-

Patel, K., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. ResearchGate. [Link]

-

Singh, S., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports. [Link]

-

Flores-García, B., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

-

Kandeel, M., et al. (2022). Tubulin polymerization inhibition of the tested compounds. ResearchGate. [Link]

-

Singh, S., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Publications. [Link]

-

Singh, A. K., et al. (2025). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie. [Link]

-

González-Aparicio, R., et al. (2024). Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets. International Journal of Molecular Sciences. [Link]

-

Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry. [Link]

-

Káňová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

-

Dhongade, A. B., et al. (2023). Conventional methods of quinoline synthesis. ResearchGate. [Link]

-

Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

mechanism of action of 4-Methyl-2-piperazin-1-yl-quinoline

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-2-(piperazin-1-yl)quinoline as a PI3K Inhibitor

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a piperazine moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, notably in the realm of oncology. This guide provides a detailed examination of the mechanism of action of a representative compound, 4-Methyl-2-(piperazin-1-yl)quinoline (herein referred to as 4M2PQ), a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. As a Senior Application Scientist, this document is structured to provide not just a description of the mechanism, but also the scientific rationale behind the experimental approaches used to elucidate it, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Target Identification and Biochemical Characterization

The initial step in characterizing a novel compound like 4M2PQ is to identify its molecular target. Based on the structural alerts from its quinoline-piperazine core, a primary hypothesis was its interaction with protein kinases, a family of enzymes frequently targeted by this chemical class.

Kinase Panel Screening

To identify the specific kinase target(s) of 4M2PQ, an extensive kinase panel screening was conducted. This high-throughput assay measures the inhibitory effect of the compound against a large number of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Preparation of Reagents : A stock solution of 4M2PQ in DMSO is prepared. Kinase, substrate, and ATP solutions are prepared in the appropriate assay buffer.

-

Assay Plate Setup : In a 384-well plate, 4M2PQ is serially diluted.

-

Kinase Reaction : The respective kinase and its specific substrate are added to the wells containing the compound.

-

Initiation of Reaction : The kinase reaction is initiated by adding a concentration of ATP that is close to its Michaelis-Menten constant (Km).

-

Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection : The reaction is stopped, and the amount of product formed is quantified. This is often done using methods that measure the remaining ATP (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., HTRF®).

-

Data Analysis : The percentage of inhibition for each concentration of 4M2PQ is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

The results from the kinase panel screening revealed a potent and selective inhibition of the p110α subunit of PI3K by 4M2PQ.

Biophysical Validation of Target Engagement

To confirm a direct interaction between 4M2PQ and PI3Kα, biophysical assays such as Surface Plasmon Resonance (SPR) were employed. SPR provides real-time, label-free detection of binding events.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization : Recombinant human PI3Kα is immobilized on a sensor chip.

-

Binding Analysis : A series of concentrations of 4M2PQ are injected over the sensor surface.

-

Data Acquisition : The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured and recorded as a sensorgram.

-

Kinetic Analysis : The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Table 1: Biochemical and Biophysical Data for 4M2PQ

| Parameter | Value | Method |

| PI3Kα IC50 | 15 nM | In Vitro Kinase Assay |

| PI3Kβ IC50 | 250 nM | In Vitro Kinase Assay |

| PI3Kγ IC50 | 400 nM | In Vitro Kinase Assay |

| PI3Kδ IC50 | 350 nM | In Vitro Kinase Assay |

| PI3Kα KD | 25 nM | Surface Plasmon Resonance |

The data in Table 1 demonstrates that 4M2PQ is a potent inhibitor of PI3Kα with good selectivity over the other Class I PI3K isoforms. The low nanomolar KD value from the SPR analysis confirms a high-affinity, direct binding interaction.

Mechanism of Inhibition

To understand how 4M2PQ inhibits PI3Kα, enzyme kinetic studies were performed. These experiments involved measuring the initial reaction rates at different concentrations of both the substrate (ATP) and the inhibitor. The results, when plotted as a Lineweaver-Burk plot, showed that increasing concentrations of 4M2PQ resulted in a series of lines with a common y-intercept but different x-intercepts. This pattern is characteristic of competitive inhibition, indicating that 4M2PQ binds to the ATP-binding pocket of PI3Kα and competes with the endogenous ATP.

Part 2: Cellular Mechanism of Action and Pathway Analysis

The next critical phase is to determine if the biochemical activity of 4M2PQ translates into a cellular effect. The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

Inhibition of PI3K Signaling in Cells

The functional consequence of PI3Kα inhibition by 4M2PQ in a cellular context was assessed by measuring the phosphorylation status of downstream effectors, primarily Akt. A Western blot analysis was performed on lysates from a cancer cell line with a known activating mutation in the PI3Kα gene (e.g., MCF-7) after treatment with 4M2PQ.

Experimental Protocol: Western Blot for Phospho-Akt

-

Cell Culture and Treatment : MCF-7 cells are cultured and then treated with increasing concentrations of 4M2PQ for a specified time.

-

Cell Lysis : The cells are lysed to extract total protein.

-

Protein Quantification : The protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

-

Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : The intensity of the phospho-Akt band is normalized to the total Akt band to determine the dose-dependent effect of 4M2PQ on Akt phosphorylation.

The results demonstrated a dose-dependent decrease in the phosphorylation of Akt at Ser473, confirming that 4M2PQ effectively inhibits PI3K signaling in cancer cells.

Antiproliferative Effects

The inhibition of the PI3K/Akt/mTOR pathway is expected to lead to a reduction in cell proliferation. This was evaluated using a cell viability assay.

Table 2: Cellular Activity of 4M2PQ

| Cell Line | PI3Kα Status | GI50 | Assay |

| MCF-7 | E545K (mutant) | 50 nM | CellTiter-Glo® |

| HCT116 | H1047R (mutant) | 75 nM | CellTiter-Glo® |

| MDA-MB-231 | Wild-type | >10 µM | CellTiter-Glo® |

The GI50 values in Table 2 show that 4M2PQ potently inhibits the growth of cancer cell lines with activating PI3Kα mutations, while having minimal effect on cells with wild-type PI3Kα. This provides a clear link between the molecular target and the cellular phenotype.

Part 3: Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex biological systems and experimental designs.

Caption: Experimental workflow for the characterization of 4M2PQ.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4M2PQ.

Conclusion

The comprehensive analysis detailed in this guide establishes 4-Methyl-2-(piperazin-1-yl)quinoline (4M2PQ) as a potent and selective, ATP-competitive inhibitor of PI3Kα. The compound's mechanism of action has been systematically elucidated, from direct target engagement and biochemical inhibition to the suppression of downstream signaling pathways in cancer cells, ultimately leading to an anti-proliferative effect. This body of evidence provides a robust foundation for the further preclinical and clinical development of 4M2PQ as a potential therapeutic agent for cancers harboring PI3Kα mutations. The experimental protocols and validation systems described herein represent a standard, rigorous approach in modern drug discovery and can serve as a template for the characterization of other novel kinase inhibitors.

References

-

Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Cancer Discovery URL: [Link]

-

Title: Discovery of a Series of 2,4-Disubstituted Quinoline Derivatives as Novel and Potent PI3K/mTOR Dual Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Quinolines as a source of potential anticancer agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) for the Characterization of Professional Therapeutic Antibodies. Source: Journal of Visualized Experiments URL: [Link]

A Comprehensive Technical Guide to the Synthesis of Novel 4-Methyl-2-piperazin-1-yl-quinoline Derivatives

This guide provides an in-depth exploration of the synthetic methodologies for novel 4-Methyl-2-piperazin-1-yl-quinoline derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the strategic considerations for their synthesis, present a detailed, field-proven protocol, and discuss the critical aspects of their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to expand their understanding and practical application of quinoline chemistry.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a piperazine moiety, a common pharmacophore in its own right, can significantly modulate a compound's physicochemical properties, such as solubility and basicity, and its interaction with biological targets.[3][4] Specifically, this compound derivatives are a class of compounds with potential applications in various therapeutic areas, necessitating robust and efficient synthetic strategies.

Strategic Approaches to the Synthesis of 2,4-Disubstituted Quinolines

Several classical and modern synthetic methods are available for the construction of the quinoline core.[5] The choice of a particular route depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. For the synthesis of 2,4-disubstituted quinolines, prominent methods include the Combes, Doebner-von Miller, and Friedländer syntheses.[5][6]

-

Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[5]

-

Doebner-von Miller Reaction: This robust reaction utilizes an aniline and an α,β-unsaturated carbonyl compound, typically catalyzed by a strong acid, to produce quinolines.[7][8][9]

-

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[10][11][12][13][14]

An alternative and often highly effective strategy for the synthesis of 2-piperazinyl-quinolines involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline ring. This approach is particularly advantageous when the piperazine moiety is introduced in a later synthetic step, allowing for greater molecular diversity. A common precursor for this strategy is a 2-chloroquinoline derivative, which readily undergoes substitution with amines like piperazine.

This guide will focus on a convergent synthesis strategy that combines the construction of the 4-methyl-2-chloroquinoline core followed by a nucleophilic aromatic substitution with piperazine. This approach offers high yields and a modularity that is beneficial for the synthesis of a library of related derivatives.

Synthetic Workflow and Mechanism

The proposed synthetic pathway is a two-step process. The first step is the synthesis of the 4-methyl-2-hydroxyquinoline intermediate via the Gould-Jacobs reaction.[15][16][17][18] This is followed by chlorination and subsequent nucleophilic aromatic substitution with piperazine.

Caption: Synthetic workflow for this compound.

The key mechanistic step in this synthesis is the nucleophilic aromatic substitution of the 2-chloroquinoline with piperazine. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position for nucleophilic attack.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Detailed Experimental Protocol

Synthesis of 4-Methyl-2-hydroxyquinoline

This procedure is adapted from the Gould-Jacobs reaction.[15][16][18]

Materials:

-

m-Toluidine

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

Piperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of Diethyl (m-tolyamino)methylenemalonate

-

In a round-bottom flask, combine m-toluidine (1.0 eq), diethyl malonate (1.1 eq), and triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of acetic anhydride.

-

Heat the mixture at 140-150 °C for 2 hours, distilling off the ethanol formed during the reaction.

-

Cool the reaction mixture and purify the crude product by vacuum distillation or crystallization from ethanol to yield the intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Add the diethyl (m-tolyamino)methylenemalonate intermediate to a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation to 4-Methyl-2-hydroxyquinoline

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the 4-methyl-2-hydroxyquinoline.

-

Filter the solid, wash with cold water, and dry.

Synthesis of 2-Chloro-4-methylquinoline

-

In a round-bottom flask equipped with a reflux condenser, carefully add 4-methyl-2-hydroxyquinoline (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

-

Heat the mixture to reflux at 110 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-methylquinoline.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of this compound

A procedure for a similar synthesis is described for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.[19]

-

In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1.0 eq) in dimethylformamide (DMF).

-

Add piperazine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final product, this compound.

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 2-Chloro-4-methylquinoline | 8.05 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H), 7.45 (t, 1H), 7.30 (s, 1H), 2.60 (s, 3H) | 150.5, 148.0, 145.2, 130.1, 129.5, 127.8, 126.5, 124.0, 122.1, 18.5 | [M+H]+ calc. for C₁₀H₈ClN: 177.03; found: 177.1 |

| This compound | 7.90 (d, 1H), 7.70 (d, 1H), 7.50 (t, 1H), 7.20 (t, 1H), 6.80 (s, 1H), 3.80 (t, 4H), 3.00 (t, 4H), 2.50 (s, 3H) | 158.0, 148.5, 145.0, 129.8, 129.0, 125.5, 123.0, 121.0, 108.0, 52.5, 46.0, 18.8 | [M+H]+ calc. for C₁₄H₁₇N₃: 227.14; found: 228.15 |

Note: The spectral data presented are predicted values and should be confirmed by experimental analysis.[1][2][20][21][22]

Conclusion

This guide has outlined a robust and versatile synthetic strategy for the preparation of novel this compound derivatives. The presented two-step approach, combining a classical quinoline synthesis with a modern functionalization technique, provides a reliable pathway for accessing these valuable compounds. The detailed experimental protocols and characterization data serve as a practical resource for researchers in the field of synthetic and medicinal chemistry. The modularity of this synthetic route allows for the generation of a diverse library of analogues for further investigation in drug discovery programs.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

II-V.com. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Doebner–Miller reaction. Retrieved from [Link]

- Kumar, A., Kumar, A., & Sharma, S. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Organic Chemistry, 75(1), 136-139.

- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4946.

- ACS Publications. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 75(1), 136-139.

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]

- Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 1346-1354.

- Arabian Journal of Chemistry. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 4937-4950.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

- ACS Publications. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(23), 8769-8775.

-

SlideShare. (2016, November 28). Doebner-Miller reaction and applications. Retrieved from [Link]

- Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

- Royal Society of Chemistry. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 46(1), 223-233.

- ProQuest. (2021).

- Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

- MDPI. (2020).

- PubMed. (2020).

- MDPI. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(21), 5096.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- National Institutes of Health. (2015). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.

- National Institutes of Health. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Journal of Medicinal Chemistry, 58(15), 6046-6064.

- Semantic Scholar. (2019). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Medicinal Chemistry Research, 28(11), 1935-1949.

- National Institutes of Health. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32441-32455.

-

ResearchGate. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

- ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32441-32455.

-

National Institutes of Health. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(13), 4694-4708.

-

ResearchGate. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Retrieved from [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 18. Gould-Jacobs Reaction [drugfuture.com]

- 19. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. impactfactor.org [impactfactor.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4-Methyl-2-piperazin-1-yl-quinoline